molecular formula C16H10Cl2FN3O2 B15084700 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 618443-55-3

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B15084700
CAS No.: 618443-55-3
M. Wt: 366.2 g/mol
InChI Key: ONRZIVGHJSVPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-fluorophenyl)acetamide is a quinazolinone-derived compound featuring a dichloro-substituted quinazolin-4-one core linked to a 2-fluorophenyl group via an acetamide bridge. Its molecular formula is C₁₆H₁₁Cl₂FN₂O₂, with a molecular weight of 365.18 g/mol. The compound is structurally distinguished by the presence of two chlorine atoms at positions 6 and 8 of the quinazolinone ring and a fluorine atom on the phenyl moiety ().

Properties

CAS No.

618443-55-3

Molecular Formula

C16H10Cl2FN3O2

Molecular Weight

366.2 g/mol

IUPAC Name

2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C16H10Cl2FN3O2/c17-9-5-10-15(11(18)6-9)20-8-22(16(10)24)7-14(23)21-13-4-2-1-3-12(13)19/h1-6,8H,7H2,(H,21,23)

InChI Key

ONRZIVGHJSVPQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of Chlorine Atoms: Chlorination of the quinazoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Acetamide Formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Fluorophenyl Substitution: The final step involves the substitution of the acetamide group with a fluorophenyl group, which can be achieved using nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinazoline core, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols, electrophiles like halogens.

Major Products

    Oxidation Products: Oxidized quinazoline derivatives.

    Reduction Products: Reduced acetamide derivatives.

    Substitution Products: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Key Observations :

  • Hydrophobic substituents (isopropyl, methyl) increase lipophilicity, favoring blood-brain barrier penetration or intracellular accumulation .

Spectroscopic and Analytical Data

  • IR Spectroscopy : Expected peaks at ~1670 cm⁻¹ (C=O of acetamide) and ~750 cm⁻¹ (C-Cl stretch), consistent with analogs in .
  • ¹H-NMR: Aromatic protons on the dichloroquinazolinone ring (δ 7.5–8.5 ppm) and 2-fluorophenyl group (δ 7.0–7.4 ppm), similar to 4d ().

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(6,8-Dichloro-4-oxoquinazolin-3(4H)-yl)-N-(2-fluorophenyl)acetamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Quinazolinone Core Formation : React 6,8-dichloro-4-hydroxyquinazoline with phosphoryl chloride (POCl₃) to form the 4-oxo intermediate.

Acylation : Introduce the fluorophenylacetamide moiety via nucleophilic substitution using 2-fluorophenylamine and chloroacetyl chloride in the presence of a base like pyridine .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol) to achieve >95% purity .
Key Considerations : Optimize reaction temperature (70–90°C) and solvent polarity to minimize side products. Monitor intermediates via TLC .

Basic: Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (400 MHz, DMSO-d₆) to confirm substituent positions (e.g., Cl at C6/C8, fluorophenyl resonance at δ 7.2–7.8 ppm) .

High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water, 70:30) .

X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between quinazolinone and fluorophenyl groups: 44.5–77.5°) .

Basic: What in vitro assays are used to evaluate biological activity?

Methodological Answer:

Antimicrobial Screening : Perform MIC assays against S. aureus and E. coli (concentration range: 0.1–100 µg/mL) in Mueller-Hinton broth .

Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations (48-h exposure) .

Enzyme Inhibition : Test kinase inhibition (e.g., EGFR) via fluorescence polarization assays (ATP concentration: 10 µM) .

Advanced: How to resolve discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

Pharmacokinetic Profiling : Measure bioavailability via LC-MS/MS after oral administration in rodents (plasma t½, Cₘₐₓ) .

Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidation of the acetamide group) .

Tissue Distribution Studies : Quantify compound accumulation in target organs (e.g., liver, tumors) using radiolabeled analogs (¹⁴C-acetamide) .

Advanced: How to optimize regioselectivity during nucleophilic substitution on the quinazolinone core?

Methodological Answer:

Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance Cl substitution at C6 over C8 .

Catalyst Use : Add KI (10 mol%) to promote Finkelstein-like halogen exchange .

Temperature Control : Lower temperatures (0–25°C) favor mono-substitution; higher temps (50°C) risk di-substitution .

Advanced: How can computational methods predict target binding affinities?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Focus on hydrogen bonds between the dichloroquinazolinone core and Lys721 .

MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability (RMSD < 2 Å) .

QSAR Modeling : Train models with descriptors like ClogP and polar surface area to predict IC₅₀ values against kinase panels .

Advanced: How to design SAR studies for the fluorophenyl and dichloroquinazolinone moieties?

Methodological Answer:

Substituent Variation :

Substituent PositionBioactivity (IC₅₀, µM)Reference
6,8-Cl; 2-F-phenyl0.89 (EGFR)
6-Cl; 4-F-phenyl2.45 (EGFR)
8-Cl; 3-F-phenyl5.12 (EGFR)

Functional Group Swaps : Replace Cl with Br to assess steric effects or F with CF₃ for electronic modulation .

Bioisosteres : Test thioacetamide analogs to evaluate hydrogen-bonding capacity .

Advanced: What methodologies resolve conflicting reports on its mechanism of action?

Methodological Answer:

Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells (e.g., MDA-MB-231) to identify dysregulated pathways (e.g., apoptosis vs. cell cycle arrest) .

Proteomic Analysis : Use SILAC labeling to quantify protein expression changes (e.g., Bcl-2 downregulation) .

Kinase Profiling : Screen against a 400-kinase panel (DiscoverX) to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.